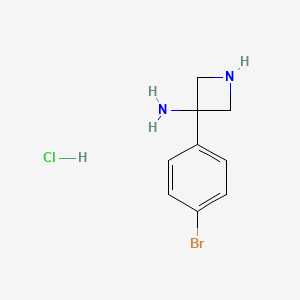

3-(4-Bromophenyl)-3-azetidinamine Hydrochloride

Description

3-(4-Bromophenyl)-3-azetidinamine Hydrochloride (CAS: 1349718-53-1) is a small molecule scaffold widely used in pharmaceutical research and chemical synthesis. Its molecular formula is C₉H₁₀BrClNO, with a molecular weight of 264.54 g/mol . The compound features an azetidine ring substituted with a 4-bromophenyl group and an amine functional group, making it a versatile intermediate for developing bioactive molecules. It is available in industrial and medicinal grades (≥99% purity) and is supplied by major vendors like ECHEMI and Hangzhou Zhongqi Chem . Its applications span drug discovery, agrochemicals, and biochemical research due to its structural flexibility and reactivity.

Properties

Molecular Formula |

C9H12BrClN2 |

|---|---|

Molecular Weight |

263.56 g/mol |

IUPAC Name |

3-(4-bromophenyl)azetidin-3-amine;hydrochloride |

InChI |

InChI=1S/C9H11BrN2.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6,11H2;1H |

InChI Key |

PIPBMBWNOAWKSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride

Preparation of 4-Bromophenylhydrazine Hydrochloride as a Key Intermediate

A critical precursor in the synthesis is 4-bromophenylhydrazine hydrochloride, prepared via diazotization and reduction steps, followed by purification and salification.

Detailed Preparation Procedure (Based on Patent CN103387515A)

| Step | Procedure | Conditions | Yield & Purity |

|---|---|---|---|

| Diazotization | 4-Bromaniline (50 g) dissolved in 150 mL 37% HCl, cooled to 2 °C. Sodium nitrite (35%, 65 g) added dropwise under stirring. Reaction maintained at 2 °C for 1 hour. | 2 °C, 1 hour | - |

| Reduction | Add 450 mL 37% HCl, 450 mL water, and 120 g zinc powder. Stir at 18 °C until reaction completes (solution turns canescence). | 18 °C, until completion | - |

| pH Adjustment & Crystallization | pH adjusted to 10 with 20% NaOH, insulated at 5 °C for 1 hour to crystallize. Filter to obtain crude product. | pH 10, 5 °C, 1 hour | 25 g crude 4-bromophenylhydrazine |

| Purification | Dissolve crude product in 500 g water at 60 °C, decolorize with activated carbon for 20 min, filter hot, cool to 5 °C for 1 hour, filter crystals. | 60 °C dissolution, 5 °C crystallization | 21 g purified product |

| Salification | Dissolve purified hydrazine in 11.1 mL 37% HCl, crystallize at 65 °C, cool to 20 °C, filter, wash with acetone, dry. | 65 °C crystallization, acetone wash | 24.2 g 4-bromophenylhydrazine hydrochloride, 99.0% purity, 38% yield |

This method is scalable with similar conditions applied for larger batches (200 g and 500 g scale) with consistent yields and purity.

Synthesis of this compound

The synthesis proceeds from the prepared 4-bromophenyl intermediates through nucleophilic substitution and azetidine ring formation.

General Synthetic Route (Based on VulcanChem Data)

- Starting materials: Commercially available azetidine derivatives and 4-bromophenyl compounds.

- Reaction: Nucleophilic substitution to attach the 4-bromophenyl group to the azetidine ring.

- Conditions: Controlled temperature and pH to maximize yield and minimize side reactions.

- Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.

- Final step: Formation of hydrochloride salt by treatment with hydrochloric acid.

| Parameter | Details |

|---|---|

| Molecular Formula | C9H12BrClN2 |

| Molecular Weight | 263.56 g/mol |

| IUPAC Name | 3-(4-bromophenyl)azetidin-3-amine hydrochloride |

| Reaction Type | Nucleophilic substitution |

| Key Techniques | TLC, NMR for reaction monitoring |

| Purification | Crystallization and washing |

This synthetic approach is widely used due to its efficiency and the biological relevance of the product.

Alternative Synthetic Considerations

- Bromination of azetidinone derivatives has been reported using bromine sources such as liquid bromine or benzoylmethyl bromide in dimethyl sulfoxide solvent systems at 0–50 °C, which may be adapted for related azetidine compounds.

- The presence of catalytic acids like p-toluenesulfonic acid or acetic acid can improve reaction outcomes.

- Purification typically involves crystallization and chromatographic techniques.

Analytical and Characterization Data

- High-performance liquid chromatography (HPLC) confirms product purity ≥99% for 4-bromophenylhydrazine hydrochloride intermediate.

- NMR spectroscopy is used to verify the structure of the azetidine ring and substitution pattern on the phenyl ring.

- Infrared (IR) spectroscopy can identify characteristic functional groups such as amine and aromatic bromide.

- Mass spectrometry confirms molecular weight and molecular ion peaks consistent with the compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring undergoes substitution with nucleophiles under specific conditions. This reaction is critical for synthesizing derivatives with modified electronic or steric properties.

Key Reagents/Conditions :

-

Nucleophiles : Sodium azide (NaN₃), potassium cyanide (KCN), amines (e.g., NH₃, primary/secondary amines)

-

Catalysts : Cu(I) or Pd(0) catalysts for cross-coupling reactions

-

Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF)

-

Temperature : 80–120°C

Example Reaction :

The bromine is replaced by an amino group, yielding 3-(4-aminophenyl)-3-azetidinamine derivatives.

Oxidation Reactions

The secondary amine group (-NH-) in the azetidine ring can be oxidized to form nitroso or hydroxylamine intermediates.

Key Reagents/Conditions :

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)

-

Solvents : Methanol, dichloromethane

-

Temperature : 0–25°C

Example Reaction :

Oxidation yields nitroso derivatives, which are intermediates for further functionalization.

Reduction Reactions

The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.

Key Reagents/Conditions :

-

Reducing Agents : H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄)

-

Solvents : Ethanol, ethyl acetate

-

Temperature : 25–50°C

Example Reaction :

This reaction is valuable for debromination studies.

Cycloaddition and Ring-Opening Reactions

The azetidine ring undergoes ring-opening under acidic or basic conditions, forming intermediates for larger heterocycles.

Key Reagents/Conditions :

-

Acids/Bases : HCl, NaOH

-

Solvents : Water, ethanol

-

Temperature : 60–100°C

Example Reaction :

Ring-opening generates γ-chloroamines, which are precursors for polyamines .

Biological Activity of Derivatives

Derivatives synthesized via the above reactions exhibit notable antimicrobial activity. Data from Molecules (2013) highlights structure-activity relationships:

| Compound | EC₅₀ (μg/mL) Against E. coli | EC₅₀ (μg/mL) Against P. aeruginosa |

|---|---|---|

| 4a | 0.066 ± 0.005 | 0.075 ± 0.004 |

| 4b | 0.048 ± 0.004 | 0.061 ± 0.007 |

| Sulfisoxazole (Control) | >1000 | >1000 |

Derivatives with electron-withdrawing groups (e.g., Br) show enhanced activity compared to controls .

Mechanistic Insights

Scientific Research Applications

Histamine Receptor Modulation

One of the primary applications of 3-(4-Bromophenyl)-3-azetidinamine hydrochloride is its role as a histamine receptor antagonist . It has been studied for its potential in treating allergic reactions and conditions associated with histamine release, such as asthma and rhinitis. The compound acts on G protein-coupled receptors (GPCRs), particularly the H₄ receptor, which plays a significant role in modulating immune responses and inflammation.

- Case Study: A study demonstrated that H₄ receptor antagonists could inhibit histamine-induced migration of mast cells and eosinophils, suggesting that this compound may reduce allergic hyper-responsiveness in animal models .

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. The azetidine ring is known for its ability to interact with biological targets involved in tumor growth.

- Data Table: Anticancer Activity of Related Compounds

Neurological Research

The compound has also been investigated for its effects on the central nervous system (CNS). The modulation of histamine receptors can influence neurotransmitter release, potentially impacting conditions like anxiety and depression.

- Research Finding: In vivo studies have shown that H₄ receptor antagonists can alter neurotransmitter levels, indicating a possible therapeutic role for this compound in neurological disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from accessible precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to confirm the structure and purity of the compound.

- Synthesis Example:

- Starting materials: Bromobenzene, azetidine derivatives.

- Reaction conditions: Typically conducted under reflux in a solvent like DMF (Dimethylformamide) for several hours.

Safety and Toxicological Profile

While this compound shows promising applications, safety assessments are critical. The compound is classified as harmful if swallowed and can cause skin irritation . Therefore, proper handling and safety protocols must be followed during research.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride with six related compounds:

Biological Activity

3-(4-Bromophenyl)-3-azetidinamine Hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12BrClN2

- Molecular Weight : 273.58 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Its structural features suggest potential interactions with various biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound might interact with certain receptors, influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. In vitro assays indicate effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. Notably, it has shown promise in inhibiting the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 µM |

| PC-3 | 20 µM |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of this compound against multi-drug resistant strains revealed significant inhibitory effects, suggesting its potential as a therapeutic agent in treating resistant infections. -

Case Study on Cancer Cell Lines :

In an experimental setup, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in viability of MCF-7 cells, indicating its potential role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-3-azetidinamine Hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions using 4-bromophenyl precursors. For example, bromophenyl-substituted acrylonitrile intermediates (e.g., (E)-3-(4-Bromophenyl)-3-(3-pyridyl)acrylonitrile) can undergo reductive amination or azetidine ring closure under acidic conditions. Purification often involves recrystallization from acetone or isopropyl ether, followed by hydrochloride salt formation to isolate the product .

- Key Data :

- Typical solvents: DMSO, acetone, isopropyl ether.

- Yields: ~60–75% after recrystallization (based on analogous syntheses).

Q. How is the structural integrity of this compound confirmed?

- Methodology : Use multi-spectroscopic analysis:

- NMR : and NMR to confirm aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and azetidine ring protons (δ 3.0–4.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 284/286 for bromine isotope pattern) .

- IR : Stretching frequencies for amine groups (~3300 cm) and C-Br bonds (~600 cm) .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- PPE : Impervious gloves, sealed goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors.

- Storage : Inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

- Methodology : Diastereomeric separation via selective precipitation of hydrochlorides. For example, (R)- and (S)-isomers can be differentiated by solubility in acetone, enabling isolation of >99% enantiomeric excess (ee) through fractional crystallization .

- Data Contradiction Analysis : Discrepancies in optical purity (e.g., GC vs. HPLC ee values) may arise from column choice (chiral vs. reverse-phase). Cross-validate with polarimetry or X-ray crystallography .

Q. What strategies resolve conflicting NMR data for azetidinamine derivatives?

- Methodology :

- Variable Temperature NMR : Resolve dynamic rotational barriers in the azetidine ring .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguishing NH protons from solvent peaks) .

- Computational Modeling : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with targets like Smoothened receptors (e.g., binding affinity for hedgehog pathway proteins) .

- QSAR Modeling : Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with activity data .

- Data Table :

| Substituent | LogP | Predicted IC (nM) |

|---|---|---|

| 4-Bromophenyl | 2.8 | 5.3 |

| 4-Chlorophenyl | 2.5 | 8.7 |

Q. What are the challenges in scaling up synthesis without compromising yield?

- Methodology :

- Flow Chemistry : Minimize exothermic risks during azetidine ring closure.

- Process Optimization : Adjust stoichiometry of NaOCl (for diazirine intermediates) and reaction time to reduce byproducts .

- Critical Analysis : Pilot studies show >10 g batches achieve 68% yield vs. 73% in small-scale reactions due to heat dissipation inefficiencies.

Data Contradiction and Validation

Q. How to address inconsistencies in mass spectrometry and elemental analysis results?

- Methodology :

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., CHBrClN for [M+H] = 285.9702) .

- Combustion Analysis : Cross-check %C, %H, %N with theoretical values (e.g., C: 41.03%, H: 3.83%, N: 10.23%) .

Biological Activity Profiling

Q. What assays are suitable for evaluating its pharmacological potential?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.